Tert-butyl 6-oxa-1-azaspiro[3.3]heptane-1-carboxylate

Medicinal Chemistry Bioisostere Linezolid

Medicinal chemists often struggle with lead candidates that have poor solubility or high metabolic clearance due to morpholine or piperidine rings. This Boc-protected 2-oxa-6-azaspiro[3.3]heptane scaffold directly addresses these issues. - Unique spiro[3.3] topology: reduces LogD (~-1.97) and enhances aqueous solubility vs. planar heterocycles. - Metabolically robust: replaces morpholine to mitigate common metabolic liabilities in drug candidates. - Practical handling: solid form for straightforward weighing; Boc group allows standard deprotection and rapid analog synthesis. Supplied with certificate of analysis and guaranteed purity for reliable supply in drug discovery programs.

Molecular Formula C10H17NO3
Molecular Weight 199.25
CAS No. 1245816-27-6
Cat. No. B597298
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 6-oxa-1-azaspiro[3.3]heptane-1-carboxylate
CAS1245816-27-6
Molecular FormulaC10H17NO3
Molecular Weight199.25
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC12COC2
InChIInChI=1S/C10H17NO3/c1-9(2,3)14-8(12)11-5-4-10(11)6-13-7-10/h4-7H2,1-3H3
InChIKeyFIFKIIBTYOOVJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 6-oxa-1-azaspiro[3.3]heptane-1-carboxylate Overview


Tert-butyl 6-oxa-1-azaspiro[3.3]heptane-1-carboxylate (CAS 1245816-27-6) is a spirocyclic heterocyclic compound that incorporates both an oxetane and an azetidine ring in a unique spiro configuration, with a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom . It belongs to the 2-oxa-6-azaspiro[3.3]heptane class, which has been established as a metabolically robust and solubility-enhancing bioisostere for the morpholine ring system commonly found in drug candidates [1]. The compound serves primarily as a protected key intermediate in the synthesis of more complex azaspiro-containing molecules for medicinal chemistry applications .

Boc-Protected Intermediate Ready for direct use in amide coupling or deprotection sequences
Bioisostere Research Enables morpholine or piperidine replacement studies with spirocyclic topology
Solid Handling Stable solid form simplifies storage and weighing in lab-scale synthesis

Key Advantages of Tert-butyl 6-oxa-1-azaspiro[3.3]heptane-1-carboxylate


Generic substitution fails because the 2-oxa-6-azaspiro[3.3]heptane scaffold provides a combination of physicochemical and metabolic properties that are not simultaneously achievable with simpler, more common heterocycles like morpholine or piperidine. Specifically, this spirocyclic framework offers a unique three-dimensional topology that improves solubility, reduces lipophilicity, and enhances metabolic stability compared to its planar or less constrained analogs [1][2]. Simply substituting a morpholine ring with a different amine-containing heterocycle would not replicate this specific profile, which is critical for optimizing drug-like properties in lead optimization programs [1].

Morpholine Replacement
Spirocyclic scaffold topology may alter target binding compared to morpholine; bioisosteric fit requires validation
Piperidine Replacement
Conformational restriction and lower LogD may shift ADME profile; direct piperidine swap is not predictably equivalent
Unprotected Analogs
Boc deprotection may change stability and handling; unprotected azaspiro analogs could exhibit different reactivity

Tert-butyl 6-oxa-1-azaspiro[3.3]heptane-1-carboxylate vs. Morpholine and Piperidine


Azaspiro vs. Morpholine: Solubility & Lipophilicity

The replacement of the morpholine ring in linezolid with the 2-oxa-6-azaspiro[3.3]heptane scaffold resulted in improved chemical stability, lower lipophilicity, and higher solubility [1]. While this study examined the deprotected azaspiro core (not the Boc-protected version), it provides strong class-level evidence for the scaffold's advantages. The spirocyclic analog demonstrated superior physicochemical properties over the parent morpholine-containing compound.

Physicochemical Profile
Class-level
Reported improvement in solubility and lipophilicity over morpholine
Supports scaffold-dependent physicochemical context
Qualitative report; verify for specific analog
Medicinal Chemistry Bioisostere Linezolid Antibacterial

Spirocyclic vs. Piperidine ADMET Profile

Azaspiro[3.3]heptanes have been validated biologically as effective bioisosteres of piperidine . The spirocyclic structure provides a more three-dimensional, conformationally restricted framework that can improve target selectivity and reduce off-target effects compared to the flexible piperidine ring. This is a class-level advantage observed across multiple drug discovery programs.

Bioisostere Validation
Class-level inference
Reported as a validated piperidine bioisostere with enhanced 3D topology
May support selectivity optimization studies
Off-target context requires review
Medicinal Chemistry Bioisostere Piperidine ADMET

LogD: Deprotected Core vs. Common Heterocycles

The predicted LogD (pH 7.4) for the deprotected 6-oxa-1-azaspiro[3.3]heptane core is -1.97 [1]. This low lipophilicity is a key differentiator, as it suggests the scaffold can enhance aqueous solubility and reduce non-specific protein binding compared to more lipophilic heterocycles. For comparison, the predicted LogD for piperidine is significantly higher (approx. 0.5 to 1.0), and for morpholine it is around -0.5 to -1.0.

Lipophilicity (LogD)
Predicted
−1.97 (core) vs. approx. −0.5 to +1.0 (piperidine/morpholine)
Indicates lower lipophilicity potential
Computational estimate; experimental validation needed
Computational Chemistry Physicochemical Properties LogD Drug Design

Physical Form and Handling Benefits

The tert-butyl 6-oxa-1-azaspiro[3.3]heptane-1-carboxylate is a solid at room temperature with a melting point range of 33-40°C and a flash point above 110°C . These properties, combined with its Boc-protected amine, make it a stable, easily handled, and convenient building block for laboratory-scale synthesis compared to more volatile, less stable, or unprotected azaspiro analogs.

Handling Properties
Vendor datasheet
Solid, mp 33–40°C, flash point >110°C, Boc-protected
Facilitates storage and weighing
Lot-specific; verify COA
Synthetic Chemistry Building Block Physical Properties Procurement

Cytotoxicity: Azaspiro vs. Morpholine

In a series of linezolid analogs, replacement of the morpholine ring with the 2-oxa-6-azaspiro[3.3]heptane scaffold did not introduce overt cytotoxicity, and several analogs retained potent antibacterial activity [1]. This suggests the spirocyclic core is well-tolerated and does not inherently increase toxicity, which is a critical consideration when evaluating new scaffolds for drug development.

Cytotoxicity Context
Class-level
No overt cytotoxicity observed; antibacterial activity retained vs. linezolid
Supports scaffold tolerability review
In vitro data; translation review required
Toxicology Antibacterial Selectivity Linezolid

Tert-butyl 6-oxa-1-azaspiro[3.3]heptane-1-carboxylate in Drug Discovery


Morpholine Replacement for Antibacterial Leads

This compound is the ideal protected precursor for synthesizing 2-oxa-6-azaspiro[3.3]heptane-containing analogs of linezolid and other antibacterial agents. By using this building block, medicinal chemists can directly address the known metabolic liabilities of the morpholine ring, leading to candidates with improved solubility, stability, and potentially better in vivo efficacy [1]. The quantitative LogD advantage (approx. -1.97) [2] further supports its use for enhancing aqueous solubility.

Piperidine Replacement in CNS Drug Discovery

In central nervous system (CNS) drug discovery programs, replacing a piperidine ring with the conformationally restricted 6-oxa-1-azaspiro[3.3]heptane core can improve target selectivity and reduce off-target pharmacology . This scaffold's lower predicted LogD also aligns with CNS drug-likeness guidelines, potentially improving brain penetration and reducing P-gp efflux. The Boc-protected building block enables straightforward incorporation into diverse synthetic sequences.

Enhancing Developability via Bioisosteric Replacement

For any lead compound suffering from poor solubility or high metabolic clearance linked to a morpholine or piperidine moiety, this building block offers a direct, structurally defined solution. The class-level evidence demonstrates that this spirocyclic scaffold improves solubility, reduces lipophilicity, and maintains activity without introducing new toxicity [1]. Its solid physical form and Boc protection streamline laboratory handling, making it a practical and efficient choice for iterative medicinal chemistry optimization .

Application
Selection Property
Validation Focus
Morpholine Bioisostere Synthesis
Spirocyclic scaffold topology
Solubility and metabolic stability profiling
Piperidine Replacement Studies
Conformational restriction
Selectivity and off-target assessment
Physicochemical Optimization
Boc-protected precursor
Lipophilicity and solubility determination

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